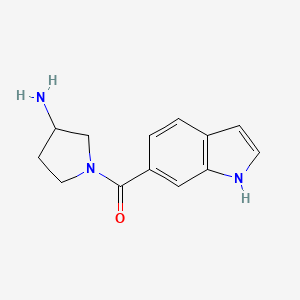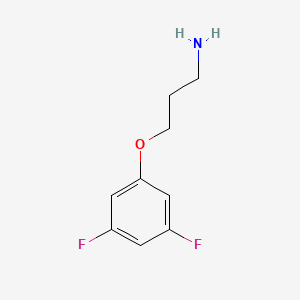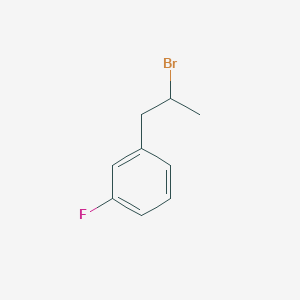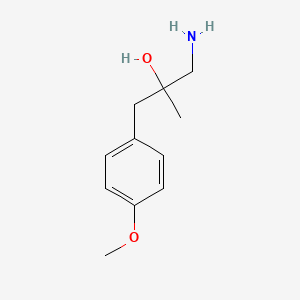
1-(1H-indol-6-carbonil)pirrolidin-3-amina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The indole ring, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluidos los similares a nuestro compuesto de interés, han mostrado una prometedora actividad antiviral . Por ejemplo, se reportaron derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos como agentes antivirales . Otro compuesto, el 1H-indol-3-carboxilato de etilo, mostró actividad antiviral en células Huh-7.5 contra el virus de la hepatitis C (VHC) .
Actividad antiinflamatoria
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de afecciones inflamatorias.
Actividad anticancerígena
Se ha encontrado que los derivados del indol exhiben propiedades anticancerígenas . Esto sugiere que nuestro compuesto podría usarse potencialmente en estrategias de tratamiento del cáncer.
Actividad anti-VIH
Los derivados del indol han demostrado propiedades anti-VIH . Esto sugiere aplicaciones potenciales de nuestro compuesto en el tratamiento del VIH.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de afecciones relacionadas con el estrés oxidativo.
Actividad antimicrobiana
Los derivados del indol han demostrado propiedades antimicrobianas . Esto sugiere aplicaciones potenciales de nuestro compuesto en el tratamiento de infecciones microbianas.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen propiedades antituberculosas . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de la tuberculosis.
Actividad antidiabética
Los derivados del indol han demostrado propiedades antidiabéticas . Esto sugiere aplicaciones potenciales de nuestro compuesto en el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
The compound “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific receptors that this compound targets could vary depending on its structure and functional groups.
Mode of Action
The mode of action of “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes would depend on the specific receptors that the compound targets.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” could potentially affect one or more of these pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects and the changes it induces through its interaction with its target receptors. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell .
Análisis Bioquímico
Biochemical Properties
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.
Cellular Effects
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine may affect the expression of genes involved in inflammation and apoptosis, thereby impacting cellular responses to stress and injury.
Molecular Mechanism
The molecular mechanism of action of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine involves its interaction with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as hydroxylation, oxidation, and conjugation . These metabolic reactions can influence the compound’s bioavailability, activity, and elimination from the body. Understanding the metabolic pathways of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, or protein synthesis. Understanding the subcellular localization of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFULEVVFEHJNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1445084.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)

![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)

![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)


![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)


